methyl 4-(3-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
Methyl 4-(3-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothiazine ring system, which is a fused heterocyclic ring containing both sulfur and nitrogen atoms.
Properties
IUPAC Name |
methyl 4-(3-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-3-13-7-6-8-14(11-13)19-12-17(18(20)23-2)24(21,22)16-10-5-4-9-15(16)19/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMVVBFSEJAZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-(3-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-ethylbenzaldehyde with 2-aminothiophenol to form the benzothiazine ring system. This intermediate is then reacted with methyl chloroformate to introduce the carboxylate group. The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide moiety. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-(3-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazine ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-(3-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism of action of methyl 4-(3-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process. The exact molecular pathways involved depend on the specific biological context and the target organism.
Comparison with Similar Compounds
Methyl 4-(3-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can be compared with other benzothiazine derivatives, such as:
Methyl 4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Similar structure but with a methyl group instead of an ethyl group.
Methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Contains a chlorine atom instead of an ethyl group.
Methyl 4-(3-phenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Lacks the ethyl group on the phenyl ring. These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and biological activity.
Biological Activity
Methyl 4-(3-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a benzothiazine ring system characterized by a fused heterocyclic structure containing nitrogen and sulfur atoms. The synthesis typically involves:
- Condensation : Reacting 3-ethylbenzaldehyde with 2-aminothiophenol to form the benzothiazine core.
- Carboxylation : Introducing the carboxylate group via reaction with methyl chloroformate.
- Oxidation : Converting the sulfur atom to its dioxide form.
This multi-step process can be optimized for yield and purity using modern synthetic techniques such as continuous flow reactors.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown it inhibits the growth of various bacterial strains, likely through interference with cell division mechanisms. For instance, similar compounds in the benzothiazine class have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : The compound can halt cell cycle progression in cancerous cells.
- Inhibition of Key Proteins : It targets proteins involved in cell proliferation and survival.
For example, related benzothiazine derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
The exact mechanism of action for this compound involves binding to specific enzymes or receptors within microbial or cancerous cells. This binding can inhibit essential biological processes:
- Enzyme Inhibition : By binding to enzymes critical for DNA replication or metabolic pathways.
- Receptor Modulation : Altering receptor activity that regulates cell growth and apoptosis.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other benzothiazine derivatives is useful:
| Compound Name | Structure Differences | Biological Activity |
|---|---|---|
| Methyl 4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | Methyl group instead of ethyl | Similar antimicrobial activity but varied anticancer efficacy |
| Methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | Chlorine substituent | Enhanced anticancer properties due to increased electron-withdrawing effects |
| Methyl 4-(3-phenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | No ethyl group | Demonstrated lower biological activity compared to ethyl-substituted variants |
This table highlights how variations in substituents can significantly affect biological activity.
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- In Vitro Studies : A study on its effect against resistant strains of bacteria showed a notable reduction in colony-forming units (CFUs) after treatment.
- Cancer Cell Line Testing : Research involving multiple cancer cell lines indicated that this compound could reduce viability by over 70% in certain cases when tested at optimal concentrations.
Q & A
Q. What are the key synthetic pathways for methyl 4-(3-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, and how is purity optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the benzothiazine core via cyclization reactions, such as Gabriel-Coleman rearrangement, as observed in analogous benzothiazine derivatives (e.g., ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) .
- Step 2 : Functionalization at the 4-position with a 3-ethylphenyl group using nucleophilic substitution or coupling reactions.
- Step 3 : Methyl esterification at the 2-carboxylate position.
Purification methods include recrystallization (e.g., from methanol/water mixtures) and column chromatography. Yield optimization often requires strict control of reaction conditions (e.g., temperature, solvent polarity) .
Q. Which spectroscopic and crystallographic techniques confirm the compound’s structure?
- NMR Spectroscopy : and NMR identify functional groups (e.g., ethyl substituents, methyl ester) and aromatic proton environments. For example, the ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~2.5 ppm) are diagnostic .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and conformational details (e.g., half-chair distortion of the thiazine ring). Software like SHELXL refines data, with intermolecular interactions (C–H⋯O/S) stabilizing the crystal lattice .
Advanced Research Questions
Q. What is the hypothesized mechanism of action for this compound in modulating inflammatory targets?
Benzothiazine dioxides are known to inhibit cyclooxygenase (COX) enzymes, which mediate prostaglandin synthesis. The 3-ethylphenyl substituent may enhance hydrophobic interactions with COX-2’s active site, while the 1,1-dioxide group stabilizes binding via hydrogen bonding. Competitive inhibition assays (e.g., using indomethacin as a reference) and molecular dynamics simulations can validate this hypothesis .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Ethyl vs. Methyl Groups : Bulkier substituents (e.g., ethyl) at the 4-position improve lipophilicity and target affinity, as seen in COX-2 selectivity studies .
- Electron-Withdrawing Groups : Fluorine or chloro substituents on the phenyl ring enhance metabolic stability but may reduce solubility. SAR studies using analogues with halogen substitutions (e.g., 6-bromo derivatives) quantify these effects .
Q. What computational tools predict binding modes and pharmacokinetic properties?
- Molecular Docking : Software like AutoDock Vina models interactions with COX-2 (PDB: 5KIR). The carboxylate group’s orientation relative to Arg120 and Tyr355 is critical .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5), suggesting moderate blood-brain barrier penetration, and high plasma protein binding (>90%) due to aromaticity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
